![molecular formula C21H17N3O2S B4627822 5-[4-(allyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4627822.png)
5-[4-(allyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Overview
Description
Synthesis Analysis
The synthesis of thiazolo[3,2-b][1,2,4]triazoles, including compounds similar to our compound of interest, typically involves one-step or multi-step reactions that can include condensation, cyclization, and substitution reactions. For instance, a smooth one-step synthesis method has been described for the preparation of related compounds, characterized by analytical and spectral analysis, including IR, ^1H NMR, ^13C NMR, and FABMS techniques (Raj & Narayana, 2006). These synthetic methods are crucial for obtaining high-purity compounds for further analysis and applications.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is part of a broader class of chemicals involved in advanced synthetic chemistry research. For instance, allyl- and benzylsulfanyl-substituted 2-aza-1,3,5-trienes have been shown to transform into polyfunctionalized 4,5-dihydro-1,3-thiazoles through a process involving deprotonation and intramolecular ring-closing, demonstrating the compound's relevance in the synthesis of complex heterocyclic structures (Nedolya et al., 2015).
Antimicrobial Activities
The compound is also significant in the synthesis of new derivatives with potential antimicrobial activities. Research into 1,2,4-triazole derivatives, for example, has led to the synthesis of compounds with good to moderate activities against various microorganisms, highlighting the potential of such structures in developing new antimicrobial agents (Bektaş et al., 2010).
Antitumor Activities
There's also evidence of the compound's relevance in antitumor research. Specific derivatives have been synthesized and evaluated for their antitumor activities, with some showing promising results against cancer cell lines. This underscores the potential application of such compounds in cancer research and therapy development (叶姣 et al., 2015).
Corrosion Inhibition
Furthermore, derivatives of this compound have been explored for their corrosion inhibition properties, particularly for mild steel in acidic environments. This application is crucial in materials science, especially in extending the lifespan of metal components in corrosive conditions (Yadav et al., 2013).
Molecular Docking Studies
The compound's derivatives have also been the subject of molecular docking studies, particularly as EGFR inhibitors in cancer research. Such studies help in understanding the molecular interactions and mechanism of action of potential anticancer agents, further highlighting the compound's significance in medicinal chemistry (Karayel, 2021).
properties
IUPAC Name |
(5Z)-2-(4-methylphenyl)-5-[(4-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-3-12-26-17-10-6-15(7-11-17)13-18-20(25)24-21(27-18)22-19(23-24)16-8-4-14(2)5-9-16/h3-11,13H,1,12H2,2H3/b18-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOJRKXTOVHQJH-AQTBWJFISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)OCC=C)SC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)OCC=C)/SC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-2-(4-Methylphenyl)-5-{[4-(prop-2-EN-1-yloxy)phenyl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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